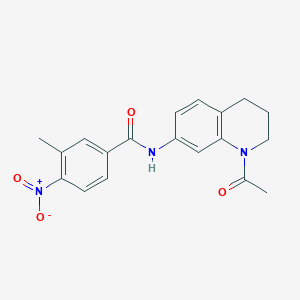
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- CAS Number : 898466-18-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits potential as an opioid receptor agonist and has been studied for its analgesic properties.
Biological Activity
1. Analgesic Effects
Research indicates that compounds structurally related to this compound may act as μ-opioid receptor (MOR) agonists. These receptors are critical in pain modulation. For example, a study on similar compounds showed significant anti-nociceptive effects in animal models, with effective doses indicating strong analgesic potential .
2. Neuroprotective Properties
The tetrahydroquinoline core structure has been associated with neuroprotective effects. Research on related compounds suggests that modifications to this structure can lead to enhanced neuroprotective activity against neurotoxicity in cellular models . This opens avenues for exploring this compound in neurodegenerative disease contexts.
Research Findings
Case Studies
In a study exploring the analgesic properties of a series of tetrahydroquinoline derivatives, it was found that certain structural modifications significantly improved potency and blood-brain barrier penetration. The most promising candidates demonstrated effective pain relief with minimal side effects compared to traditional opioids .
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-10-15(6-8-17(12)22(25)26)19(24)20-16-7-5-14-4-3-9-21(13(2)23)18(14)11-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDTYLXOSUYLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













